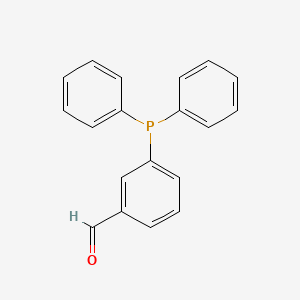

3-(Diphenylphosphino)benzaldehyde

Description

BenchChem offers high-quality 3-(Diphenylphosphino)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Diphenylphosphino)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-diphenylphosphanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15OP/c20-15-16-8-7-13-19(14-16)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEOFSWKFYCLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477389 | |

| Record name | 3-(Diphenylphosphino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50777-69-0 | |

| Record name | 3-(Diphenylphosphino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(Diphenylphosphino)benzaldehyde

Abstract

This technical guide provides an in-depth exploration of 3-(diphenylphosphino)benzaldehyde, a versatile bifunctional molecule of significant interest to researchers in organic synthesis, catalysis, and materials science. The document outlines a robust and validated synthetic pathway, detailing the critical experimental considerations and the underlying chemical principles. Furthermore, it presents a comprehensive characterization protocol utilizing a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected data and key spectral features are presented in a clear, tabular format for easy reference. The guide also discusses the compound's applications as a sophisticated ligand in homogeneous catalysis and as a precursor for more complex molecular architectures, making it an essential resource for professionals in chemical research and drug development.

Introduction: The Strategic Value of a Bifunctional Building Block

3-(Diphenylphosphino)benzaldehyde is a unique organic compound that marries two highly valuable functional groups within a single molecular framework: the triphenylphosphine moiety, a cornerstone of coordination chemistry and catalysis, and the benzaldehyde group, a versatile handle for a myriad of organic transformations. This strategic combination allows for its use as a powerful building block in the rational design of complex molecules, ligands, and functional materials.

The phosphine group serves as an excellent Lewis base, enabling strong coordination to transition metals, which is fundamental to its role in catalysis for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings[1]. Simultaneously, the aldehyde functionality provides a reactive site for transformations like condensation reactions to form Schiff bases, or as a substrate in Wittig-type reactions, allowing for the extension and elaboration of the molecular structure[2][3][4].

Chemical Identity and Physical Properties

The fundamental properties of 3-(diphenylphosphino)benzaldehyde are summarized below. These data are critical for its handling, purification, and characterization.

| Property | Value | Reference |

| IUPAC Name | 3-(Diphenylphosphanyl)benzaldehyde | [5] |

| CAS Number | 50777-69-0 | [5] |

| Molecular Formula | C₁₉H₁₅OP | [5][6] |

| Molecular Weight | 290.30 g/mol | [5][6] |

| Appearance | Off-white to yellow solid | [3] |

| Exact Mass | 290.086052 Da | [5] |

Synthesis: A Controlled and Validated Approach

The synthesis of 3-(diphenylphosphino)benzaldehyde requires a carefully planned route that accommodates the reactivity of both the aryl halide starting material and the sensitive aldehyde group. The most reliable method involves a Grignard-based coupling, which necessitates the protection of the aldehyde to prevent its reaction with the highly nucleophilic Grignard reagent.

Retrosynthetic Analysis and Strategy

Our strategy hinges on disconnecting the Carbon-Phosphorus bond. The target molecule can be synthesized from a protected 3-bromobenzaldehyde and chlorodiphenylphosphine. The protection of the aldehyde, typically as a diethyl acetal, is a critical first step. This protecting group is stable under the basic and nucleophilic conditions of Grignard reagent formation and subsequent phosphination but can be readily removed under mild acidic conditions.

Recommended Step-by-Step Synthetic Protocol

This protocol is designed to be self-validating, with clear endpoints for each stage. All operations involving organometallic reagents must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Step 1: Protection of 3-Bromobenzaldehyde as a Diethyl Acetal

-

Rationale: This step is crucial to prevent the highly reactive Grignard reagent, formed in Step 2, from attacking the electrophilic aldehyde carbonyl. The acetal is an ideal protecting group due to its stability in basic conditions and ease of removal.

-

Procedure:

-

To a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Stir the mixture at room temperature for 4-6 hours. Progress can be monitored by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-1-(diethoxymethyl)benzene, which can often be used without further purification.

-

Step 2: Formation of the Grignard Reagent

-

Rationale: The conversion of the aryl bromide to a Grignard reagent transforms the carbon atom from an electrophilic site to a potent nucleophile, ready to attack the phosphorus center.

-

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of the protected 3-bromo-1-(diethoxymethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 1-2 hours until the magnesium is consumed, yielding a solution of the Grignard reagent.

-

Step 3: Phosphination Reaction

-

Rationale: This is the key bond-forming step where the nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus atom of chlorodiphenylphosphine, displacing the chloride ion.

-

Procedure:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Step 4: Deprotection and Purification

-

Rationale: The final step involves the hydrolytic cleavage of the acetal protecting group under mild acidic conditions to regenerate the aldehyde functionality.

-

Procedure:

-

Extract the crude product from the quenched reaction mixture with ethyl acetate.

-

To the organic extract, add a 1M solution of hydrochloric acid and stir vigorously at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 3-(diphenylphosphino)benzaldehyde as a solid.

-

Synthetic Workflow Diagram

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized 3-(diphenylphosphino)benzaldehyde. A combination of spectroscopic techniques provides a complete and validated analytical profile.

Overview of Analytical Techniques

The characterization workflow relies on mutually reinforcing techniques. NMR confirms the covalent structure and proton/carbon environment, IR identifies key functional groups, and MS verifies the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Spectra are typically recorded in deuterated chloroform (CDCl₃).

-

³¹P NMR Spectroscopy: This is the most direct method to confirm the successful phosphination. A single peak is expected in the characteristic range for triarylphosphines.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aldehyde proton, which is highly deshielded, and the aromatic protons. The integration ratio of these signals (1H aldehyde vs. 14H aromatic) is a key indicator of purity. The aromatic region will be complex due to overlapping signals from the three phenyl rings.[7]

-

¹³C NMR Spectroscopy: The carbon spectrum will definitively show the presence of the aldehyde carbonyl carbon, along with a complex set of signals for the aromatic carbons.[8]

Table 2: Expected NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |

| ³¹P | -5 to -15 | Single peak, characteristic of a triarylphosphine. |

| ¹H | ~10.0 | Singlet, 1H (Aldehyde CHO).[7] |

| 7.2 - 8.0 | Multiplets, 14H (Aromatic protons). | |

| ¹³C | ~191 | Aldehyde Carbonyl (C=O).[8] |

| 128 - 140 | Multiple signals for aromatic carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. The spectrum is typically acquired from a solid sample using an ATR accessory.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Significance |

| 3050 - 3080 | C-H Stretch (Aromatic) | Confirms the presence of phenyl rings.[9] |

| 2820 & 2720 | C-H Stretch (Aldehyde) | A characteristic pair of bands for the aldehyde C-H.[9] |

| ~1705 | C=O Stretch (Carbonyl) | A strong, sharp absorption confirming the aldehyde.[9] |

| 1580 - 1600 | C=C Stretch (Aromatic) | Indicates the aromatic rings.[9] |

| 1435 | P-Ph Stretch | Characteristic vibration for the P-phenyl bond. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental formula.

-

Molecular Ion: The electron ionization (EI) mass spectrum should show a prominent molecular ion peak ([M]⁺) at m/z 290.[5]

-

Key Fragments: Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom to give the [M-1]⁺ peak (m/z 289) and the loss of the formyl radical (-CHO) to give the [M-29]⁺ peak (m/z 261). The phenyl cation at m/z 77 is also a common fragment.[10]

Conclusion

3-(Diphenylphosphino)benzaldehyde is a high-value synthetic intermediate whose utility stems directly from its bifunctional nature. The synthetic protocol detailed in this guide, based on a protection-Grignard-deprotection sequence, is a reliable and scalable method for its preparation. The comprehensive characterization workflow, employing a combination of ³¹P/¹H/¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust system for validating the structure and purity of the final product. The availability of this compound opens avenues for the development of novel catalysts, complex ligands for coordination chemistry, and functional materials for a wide range of scientific applications.

References

-

PubChem. (n.d.). 3-(Diphenylphosphino)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Hosseinzadeh, Z. (2021). An Overview on Catalytic Importance of Ph3P. ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 2-(Diphenylphosphino)-benzaldehyde. SpectraBase. Retrieved from [Link]

-

Chemical Thinking Laboratory. (2022). The Wittig Reaction. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-(phenylmethoxy)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Supporting Information. (n.d.). NMR Spectra for Substituted Benzaldehydes. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Diphenylphosphinobenzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Diiodido-bis{N-[2-(diphenylphosphino)benzylidene]benzylamine-κ 2 N,P}dicopper(I). Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–organic framework. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Palladium selenolate macrocycles of diphosphines as efficient catalysts for Sonogashira reactions. New Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum and parallel measurement results of benzaldehyde. Retrieved from [Link]

-

Proprep. (n.d.). Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. Retrieved from [Link]

-

Ma Research Group. (2014). Dual functionalization of porous aromatic frameworks as a new platform for heterogeneous cascade catalysis. University of South Florida. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]

Sources

- 1. Palladium selenolate macrocycles of diphosphines as efficient catalysts for Sonogashira reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2-Diphenylphosphinobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. 3-(Diphenylphosphino)benzaldehyde | C19H15OP | CID 12090660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3-(Diphenylphosphino)benzaldehyde (CAS 50777-69-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(Diphenylphosphino)benzaldehyde, a bifunctional organophosphorus compound, represents a cornerstone in the edifice of modern synthetic chemistry. Its unique molecular architecture, featuring both a nucleophilic phosphine and a reactive aldehyde, bestows upon it a versatile reactivity profile. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of this reagent, moving beyond a mere recitation of facts to an exploration of its synthesis, properties, and applications, with a particular focus on its role in catalysis and the construction of complex molecular frameworks.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in the laboratory. While some experimental data for 3-(diphenylphosphino)benzaldehyde remains elusive in publicly accessible literature, a combination of computed data and analogous compound analysis provides a robust working profile.

Core Properties

| Property | Value | Source |

| CAS Number | 50777-69-0 | [1] |

| Molecular Formula | C₁₉H₁₅OP | [1] |

| Molecular Weight | 290.30 g/mol | [2] |

| Appearance | Off-white to yellow solid (inferred) | Analogous Compounds |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Computed Physicochemical Data

The following properties have been calculated using computational models and provide valuable insights into the molecule's behavior.

| Property | Value | Reference |

| XLogP3-AA | 4.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Expert Insight: The high XLogP3-AA value suggests significant lipophilicity, indicating good solubility in common organic solvents. The presence of a single hydrogen bond acceptor (the aldehyde oxygen) and no donors will influence its interaction with protic solvents and its coordination behavior.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to be complex in the aromatic region (approx. 7.0-8.0 ppm) due to the overlapping signals of the three phenyl rings. A characteristic singlet for the aldehydic proton should appear further downfield, typically in the range of 9.5-10.5 ppm.

-

¹³C NMR: The aldehydic carbon will present a distinctive signal in the downfield region of the spectrum, generally between 190 and 200 ppm[3][4]. The aromatic carbons will resonate in the 125-150 ppm range[3].

-

³¹P NMR: As a triarylphosphine, a single peak is expected in the typical range for such compounds.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde group is expected around 1700 cm⁻¹[5]. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z 290.3. Common fragmentation patterns would likely involve the loss of the formyl group (-CHO) or cleavage of the P-C bonds.

Synthesis and Reactivity

The synthesis of 3-(diphenylphosphino)benzaldehyde is not as widely documented as its ortho-isomer. However, established methodologies for the formation of triarylphosphines can be adapted. A plausible synthetic route involves the reaction of a Grignard reagent derived from 3-bromobenzaldehyde (with the aldehyde functionality protected as an acetal) with chlorodiphenylphosphine, followed by deprotection.

The reactivity of 3-(diphenylphosphino)benzaldehyde is dominated by its two key functional groups:

-

The Aldehyde Group: This group can undergo all the typical reactions of aromatic aldehydes, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form imines. This latter reaction is particularly significant as it allows for the facile synthesis of a wide range of phosphine-imine (P,N) ligands with tunable steric and electronic properties.

-

The Diphenylphosphino Group: The phosphorus atom possesses a lone pair of electrons, making it a good nucleophile and an excellent ligand for transition metals. It readily forms stable complexes with a variety of metals, most notably palladium, which is central to its application in catalysis.

Application in Homogeneous Catalysis

The primary utility of 3-(diphenylphosphino)benzaldehyde lies in its role as a ligand precursor in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. The phosphine moiety serves to stabilize the metal center and modulate its reactivity, while the aldehyde group provides a handle for further functionalization or immobilization.

Role in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps, influencing the rate and selectivity of the reaction.

While specific examples detailing the use of 3-(diphenylphosphino)benzaldehyde in Suzuki-Miyaura or Heck reactions are not prevalent in the literature, its structural similarity to other successful phosphine ligands suggests its potential in these transformations. The electronic properties of the diphenylphosphino group are well-suited for promoting the key steps of the catalytic cycle.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, where 3-(diphenylphosphino)benzaldehyde could be employed as a ligand. This protocol is intended as a starting point for optimization.

Objective: To couple an aryl halide with an arylboronic acid using a palladium catalyst with 3-(diphenylphosphino)benzaldehyde as the ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

3-(Diphenylphosphino)benzaldehyde

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., a mixture of toluene and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1 mol%) and 3-(diphenylphosphino)benzaldehyde (2-3 mol%) in degassed toluene. Stir the mixture at room temperature for 15-30 minutes. The color of the solution may change, indicating complex formation.

-

Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl halide).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Rationale for Experimental Choices:

-

Ligand-to-Metal Ratio: A slight excess of the phosphine ligand is often used to ensure complete coordination to the palladium and to prevent the formation of palladium black.

-

Base: The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction outcome.

-

Solvent System: A biphasic solvent system like toluene/water is commonly used in Suzuki couplings to dissolve both the organic reactants and the inorganic base.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(diphenylphosphino)benzaldehyde.

-

Hazard Statements: This compound is associated with the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[2].

-

Precautionary Statements: It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Due to the potential for oxidation of the phosphine group, it is advisable to store 3-(diphenylphosphino)benzaldehyde under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (2-8°C) to ensure its long-term stability and reactivity[2].

Conclusion and Future Outlook

3-(Diphenylphosphino)benzaldehyde is a valuable and versatile building block in synthetic organic chemistry. Its dual functionality allows for its use as a ligand in transition metal catalysis and as a scaffold for the synthesis of more complex molecular architectures. While there is a need for more comprehensive experimental characterization and documented applications in the scientific literature, its potential is undeniable. Future research will likely focus on the development of novel catalysts derived from this ligand for a broader range of cross-coupling reactions and other catalytic transformations, as well as its incorporation into functional materials and supramolecular assemblies.

References

-

[No Author]. (n.d.). Metal–organic framework. Wikipedia. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). 2-Diphenylphosphinobenzaldehyde. Wikipedia. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Diphenylphosphino)benzaldehyde. PubChem. Retrieved January 27, 2026, from [Link]

- [No Author]. (n.d.). o-(Diphenylphosphino)benzaldehyde: a versatile ligand and a useful hemilabile ligand precursor. [Source not further specified]

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

-

[No Author]. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). Scheme 1. Preparation of new palladium(II) metal complexes with.... ResearchGate. Retrieved January 27, 2026, from [Link]

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]

-

NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). Palladium(II) complexes with salicylideneimine based tridentate ligand and triphenylphosphine: Synthesis, structure and catalytic activity in Suzuki–Miyaura cross coupling reactions. ResearchGate. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). Preparation of phosphines through C–P bond formation. Beilstein Journals. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Scribd. Retrieved January 27, 2026, from [Link]

- [No Author]. (n.d.).

-

[No Author]. (n.d.). (a) IR spectra of benzaldehyde at different concentrations. ResearchGate. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). Synthesis of Pd(II) Complexes with P-N-OH Ligands Derived from 2-(Diphenylphosphine)-Benzaldehyde and Various Aminoalcohols and their Catalytic Evaluation on Suzuki-Miyaura Couplings in Aqueous Media. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. YouTube. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). Mixed-ligand benzaldehyde thiosemicarbazone complexes of palladium containing triphenylphosphine as ancillary ligand : Synthesis. Zenodo. Retrieved January 27, 2026, from [Link]

-

Chem Help ASAP. (2020, February 13). palladium coupling catalyst activation. YouTube. Retrieved January 27, 2026, from [Link]

- [No Author]. (n.d.). 31 Phosphorus NMR. [Source not further specified]

-

[No Author]. (n.d.). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. MDPI. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

- [No Author]. (n.d.).

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Retrieved January 27, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Retrieved January 27, 2026, from [Link]

-

[No Author]. (n.d.). The 1 H and 31 P NMR chemical shifts (δ, ppm) and coupling constants.... ResearchGate. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)benzaldehyde. PubChem. Retrieved January 27, 2026, from [Link]

- [No Author]. (n.d.). 12 Examples of IR-Spectra. [Source not further specified]

- [No Author]. (n.d.). Table of Characteristic IR Absorptions. [Source not further specified]

Sources

- 1. 3-(Diphenylphosphino)benzaldehyde | C19H15OP | CID 12090660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homework.study.com [homework.study.com]

A Researcher's Guide to 3-(Diphenylphosphino)benzaldehyde: Commercial Availability, Quality Control, and Synthetic Applications

Introduction: A Bifunctional Reagent of Strategic Importance

3-(Diphenylphosphino)benzaldehyde is a versatile bifunctional molecule strategically valuable to researchers in organic synthesis, catalysis, and materials science. Its structure incorporates a nucleophilic triphenylphosphine moiety, renowned for its role as a ligand in transition metal catalysis, and an electrophilic aldehyde group, a gateway for a multitude of chemical transformations. This unique combination allows for its use as a sophisticated building block for constructing complex molecular architectures, including advanced ligands, functionalized polymers, and molecular probes.

This guide provides an in-depth overview of the commercial landscape for 3-(diphenylphosphino)benzaldehyde (CAS No. 50777-69-0), outlines critical quality control considerations for its procurement, and details a practical, field-proven protocol for its application in ligand synthesis.

Key Compound Identifiers:

It is critical for researchers to distinguish this compound from its more common isomer, 2-(diphenylphosphino)benzaldehyde (CAS No. 50777-76-9), as their reactivity and coordination geometries differ significantly[4]. This guide focuses exclusively on the 3-isomer.

Commercial Availability and Supplier Analysis

Procuring high-quality 3-(diphenylphosphino)benzaldehyde is the foundational step for any successful research endeavor. While not as ubiquitously stocked as its 2-isomer, it is readily available from several specialized chemical suppliers. The primary considerations for sourcing are purity, batch-to-batch consistency, and proper storage and handling.

Below is a summary of representative commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

| Supplier | Product Identifier (Example) | Purity/Specification | Key Technical Notes |

| BLD Pharm | BD251730 | Not specified; inquire for CoA | Storage: Inert atmosphere, 2-8°C. Listed as a non-chiral phosphine ligand.[3] |

| Pharmaffiliates | PA 27 0024746 | Not specified; inquire for CoA | Storage: 2-8°C Refrigerator. Shipped under ambient conditions.[2] |

| Custom Synthesis | Varies | Typically >95% to >98% | For applications requiring higher purity or specific specifications, custom synthesis is a viable route offered by many chemical service organizations. |

Expert Insight: The commercial availability of the 3-isomer is more limited compared to the 2-isomer, which is offered by major suppliers like Sigma-Aldrich and TCI America. This suggests that the 3-isomer is a more specialized reagent. For GMP or large-scale applications, establishing a relationship with a reliable custom synthesis provider is recommended to ensure a consistent supply chain.

Procurement Strategy and Quality Control Workflow

A rigorous procurement and quality control process is essential to ensure the reliability and reproducibility of experimental results. The phosphine moiety is susceptible to oxidation, and impurities can significantly impact catalytic activity or subsequent synthetic steps.

Causality in Quality Control:

-

Phosphine Oxidation: The phosphorus (III) center can be easily oxidized to phosphorus (V) oxide (O=P(Ph)₂). This impurity lacks the coordinating ability of the phosphine, effectively poisoning catalysts or terminating desired reactions. Storage under an inert atmosphere is crucial[3].

-

Aldehyde Integrity: The aldehyde group can be oxidized to a carboxylic acid. The presence of this impurity can alter the reaction pathway, especially in base-sensitive reactions.

-

Residual Solvents/Reagents: Impurities from the synthesis of the compound can interfere with sensitive applications. A ¹H NMR and ³¹P NMR are indispensable for verifying structural integrity and purity.

The following workflow is a self-validating system for ensuring the quality of incoming material.

Caption: Procurement and In-House QC Workflow for 3-(diphenylphosphino)benzaldehyde.

Key Applications and Synthetic Utility

The dual functionality of 3-(diphenylphosphino)benzaldehyde makes it a powerful tool in synthetic chemistry.

-

Ligand Synthesis: The aldehyde group serves as a versatile chemical handle. It can be readily condensed with primary amines to form phosphine-imine (Schiff base) ligands. Subsequent reduction of the imine yields phosphine-amine ligands. These P,N-type ligands are highly effective in various catalytic processes, including asymmetric hydrogenation and cross-coupling reactions. The meta-substitution pattern provides a distinct steric and electronic profile compared to ortho- or para-substituted analogues.

-

Immobilization on Supports: The aldehyde functionality allows for the covalent attachment of the phosphine ligand to solid supports (e.g., silica, polymers) that have been functionalized with amino groups. This immobilization facilitates catalyst recovery and reuse, a key principle of green chemistry.

-

Wittig and Related Reactions: While the phosphine can participate in the Wittig reaction, its primary role in this context is typically as a ligand. However, the aldehyde group is a classic substrate for Wittig reagents, allowing for the synthesis of complex phosphine-alkene structures.

Experimental Protocol: Synthesis of a Phosphine-Imine Ligand

This protocol describes a standard, reliable method for synthesizing a Schiff base ligand from 3-(diphenylphosphino)benzaldehyde and a primary amine. This procedure is self-validating as the reaction progress can be easily monitored (e.g., by TLC for the disappearance of the aldehyde) and the product is typically crystalline.

Objective: To synthesize N-(benzyl)-1-(3-(diphenylphosphino)phenyl)methanimine.

Reaction Scheme:

Caption: Schiff base condensation to form a phosphine-imine ligand.

Materials and Reagents:

-

3-(Diphenylphosphino)benzaldehyde (1.0 eq)

-

Benzylamine (1.05 eq)

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with magnetic stir bar

-

Nitrogen or Argon line for inert atmosphere

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(diphenylphosphino)benzaldehyde (e.g., 1.00 g, 3.44 mmol). Purge the flask with nitrogen or argon for 5-10 minutes.

-

Expert Rationale: This initial purge is critical to remove atmospheric oxygen, which can oxidize the sensitive phosphine moiety during the reaction, leading to lower yields and impure product.

-

-

Dissolution: Add anhydrous ethanol (20 mL) to the flask via syringe. Stir the mixture at room temperature until the solid is fully dissolved.

-

Expert Rationale: Anhydrous solvent is used to prevent competitive hydrolysis of the imine product and to ensure the reaction goes to completion. Ethanol is a good choice as it dissolves the reactants and the product is often sparingly soluble upon formation, aiding crystallization.

-

-

Amine Addition: Slowly add benzylamine (1.05 eq, e.g., 0.39 g, 3.61 mmol) to the stirred solution using a syringe.

-

Expert Rationale: A slight excess of the amine helps to drive the equilibrium towards the imine product. The slow addition helps to control any potential exotherm, although this specific reaction is typically not highly exothermic.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. A precipitate may form as the reaction proceeds.

-

Expert Rationale: Room temperature is usually sufficient for imine formation. Monitoring by TLC ensures that the reaction is allowed to run to completion without unnecessary heating, which could promote side reactions.

-

-

Workup and Isolation: Once the reaction is complete, add anhydrous MgSO₄ to the flask and stir for 15 minutes.

-

Expert Rationale: MgSO₄ is a drying agent that removes the water formed during the condensation, further pushing the reaction equilibrium to favor the product and preventing hydrolysis during isolation.

-

-

Purification: Filter the mixture to remove the MgSO₄. Reduce the volume of the ethanol filtrate under reduced pressure until a solid precipitate forms. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Expert Rationale: Reducing the solvent volume increases the concentration of the product, inducing crystallization. A cold solvent wash removes soluble impurities without significantly dissolving the desired product, maximizing yield and purity.

-

-

Characterization: Confirm the identity and purity of the resulting phosphine-imine ligand by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Conclusion

3-(Diphenylphosphino)benzaldehyde is a reagent of significant strategic value, enabling the synthesis of sophisticated molecular structures. While its commercial availability is more specialized than its 2-isomer, it can be reliably sourced by adhering to a stringent procurement and quality control workflow. The aldehyde functionality provides a robust handle for elaboration, most notably in the synthesis of novel P,N-ligand scaffolds via Schiff base condensation. By understanding the properties, supplier landscape, and synthetic applications of this compound, researchers can effectively integrate it into their programs to advance developments in catalysis and materials science.

References

-

PubChem. (n.d.). 3-(Diphenylphosphino)benzaldehyde. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 50777-69-0 | Product Name : 3-(Diphenylphosphino)benzaldehyde. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (2024, June). 2-Diphenylphosphinobenzaldehyde. Retrieved January 27, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Metal Complexes with 3-(Diphenylphosphino)benzaldehyde

Introduction: The Unique Duality of 3-(Diphenylphosphino)benzaldehyde

3-(Diphenylphosphino)benzaldehyde stands as a uniquely versatile ligand in the field of coordination chemistry and catalysis. Its structure incorporates two distinct functional moieties: a soft triphenylphosphine group, renowned for its strong coordination to late transition metals, and a hard benzaldehyde group. This duality allows for a rich and varied coordination chemistry, making it a valuable building block for catalysts and functional materials.

The phosphine group provides a strong, covalent bond to metal centers such as palladium, platinum, rhodium, and gold. The aldehyde group, on the other hand, can either remain as a spectator, participate directly in coordination (forming a P,O-chelate), or, most significantly, serve as a synthetic handle for the construction of more complex, multidentate ligand architectures through condensation reactions with primary amines to form imines.[1] This latter capability allows for the facile synthesis of hemilabile P,N-bidentate ligands, which are of particular interest in catalysis as they can reversibly open a coordination site on the metal center to facilitate substrate binding and product release.[1]

This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the synthesis and characterization of metal complexes using 3-(diphenylphosphino)benzaldehyde, focusing on palladium and rhodium as exemplary metal centers.

Part 1: Foundational Principles of Synthesis

The successful synthesis of metal-phosphine complexes requires meticulous attention to experimental conditions. The phosphorus(III) center is susceptible to oxidation, and many low-valent metal precursors are air- and moisture-sensitive.

Core Causality in Experimental Design:

-

Inert Atmosphere: The primary reason for employing an inert atmosphere (typically Argon or high-purity Nitrogen) is to prevent the oxidation of the phosphine ligand to phosphine oxide and to protect air-sensitive metal precursors (e.g., Pd(0), Rh(I)) from decomposition.

-

Solvent Purity: Solvents must be rigorously dried and deoxygenated. Traces of water or oxygen can lead to unwanted side reactions, lower yields, and the formation of complex mixtures that are difficult to purify. Standard techniques involve distillation from appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents) followed by purging with an inert gas.

-

Precursor Selection: The choice of metal precursor dictates the reaction pathway. For instance, using a pre-formed complex like bis(acetonitrile)palladium(II) chloride, PdCl₂(MeCN)₂, allows for a direct ligand substitution reaction under mild conditions. In contrast, starting with a salt like Na₂[PdCl₄] might require different stoichiometry and reaction conditions.[2]

General Safety Considerations:

-

Metal Toxicity: Many transition metal salts, particularly those of palladium and rhodium, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.

-

Phosphine Ligands: While 3-(diphenylphosphino)benzaldehyde is a solid, many phosphine ligands are irritants. Avoid inhalation of dust.

-

Solvents: Anhydrous solvents can be highly flammable. All manipulations should be performed away from ignition sources.

Part 2: Synthetic Protocols & Methodologies

The following protocols are designed to be self-validating, providing clear steps and expected outcomes for the synthesis of distinct classes of complexes.

Protocol 1: Synthesis of a P-Monodentate Palladium(II) Complex

This protocol describes the synthesis of a classic square-planar palladium(II) complex where the ligand coordinates solely through the phosphorus atom. The reaction involves the direct substitution of weakly bound acetonitrile ligands.

Reaction: PdCl₂(MeCN)₂ + 2 (3-Ph₂PC₆H₄CHO) → trans-[PdCl₂(3-Ph₂PC₆H₄CHO)₂] + 2 MeCN

Step-by-Step Methodology:

-

Preparation: In a Schlenk flask under an Argon atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂, 1.0 eq) in dry, deoxygenated dichloromethane (DCM).[3]

-

Ligand Addition: In a separate flask, dissolve 3-(diphenylphosphino)benzaldehyde (2.05 eq) in dry DCM.

-

Reaction: Slowly add the ligand solution to the stirring solution of the palladium precursor at room temperature.

-

Monitoring: The reaction is typically rapid, indicated by a color change. Stir for 1-2 hours at room temperature to ensure completion.

-

Isolation: Reduce the solvent volume in vacuo. Add a non-polar solvent like hexane to precipitate the product.

-

Purification: Collect the solid by filtration using a cannula or in a glovebox. Wash the solid with hexane to remove any unreacted ligand. Dry the resulting yellow solid under high vacuum.

Rationale: The use of a 2:1 ligand-to-metal ratio favors the formation of the trans- isomer, which is often thermodynamically more stable due to reduced steric hindrance between the bulky phosphine ligands.[4] The product precipitates upon addition of a non-polar solvent because it is significantly less soluble in hydrocarbon solvents than in DCM.

Protocol 2: Synthesis of a Rhodium(I) Carbonyl Complex

This protocol details the formation of a rhodium(I) complex, a common precursor in catalytic cycles, particularly for hydroformylation.

Reaction: [Rh(CO)₂Cl]₂ + 4 (3-Ph₂PC₆H₄CHO) → 2 trans-[RhCl(CO)(3-Ph₂PC₆H₄CHO)₂] + 2 CO

Step-by-Step Methodology:

-

Preparation: Under an Argon atmosphere, charge a Schlenk flask with chloro(dicarbonyl)rhodium(I) dimer ([Rh(CO)₂Cl]₂, 1.0 eq).

-

Solvent Addition: Add dry, deoxygenated toluene to the flask.

-

Ligand Addition: In a separate flask, dissolve 3-(diphenylphosphino)benzaldehyde (4.1 eq) in toluene.

-

Reaction: Add the ligand solution dropwise to the rhodium precursor slurry. Effervescence (release of CO gas) should be observed.

-

Completion: Stir the reaction mixture at room temperature for 3-4 hours. The initial slurry will dissolve to form a clear yellow solution.

-

Isolation: Reduce the solvent volume under vacuum until the product begins to crystallize.

-

Purification: Cool the flask to 0 °C to maximize crystallization. Filter the yellow crystals, wash with cold pentane, and dry under vacuum.

Rationale: The dimer [Rh(CO)₂Cl]₂ is readily cleaved by two equivalents of a phosphine ligand per rhodium center.[5] The stoichiometry (4 equivalents of phosphine to 1 equivalent of the dimer) ensures the formation of the monomeric trans-[RhCl(CO)L₂] complex, a stable 16-electron square-planar species.

Protocol 3: Template Synthesis of a P,N-Chelated Palladium(II) Complex

This protocol demonstrates the power of the aldehyde functionality by forming a Schiff base (imine) ligand in situ, which then coordinates to the metal center in a chelating fashion.

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-(diphenylphosphino)benzaldehyde (1.0 eq) and a primary amine (e.g., benzylamine, 1.0 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

-

Dehydration: Reflux the mixture for 4-6 hours, collecting the water generated in the Dean-Stark trap. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the aldehyde.

-

Solvent Removal: Once imine formation is complete, cool the solution and remove the toluene under reduced pressure. The crude imine ligand can be used directly.

-

Complexation: Under an Argon atmosphere, dissolve the crude imine ligand in dry DCM. In a separate Schlenk flask, dissolve PdCl₂(MeCN)₂ (1.0 eq) in DCM.

-

Reaction: Add the palladium solution to the ligand solution and stir at room temperature for 2 hours.

-

Isolation & Purification: Reduce the solvent volume and precipitate the product with hexane. Filter, wash with hexane, and dry under vacuum to yield the P,N-chelated complex.

Rationale: The Dean-Stark trap is crucial for driving the reversible imine formation to completion by removing water. The subsequent complexation proceeds readily as the bidentate P,N ligand can form a stable five- or six-membered chelate ring with the palladium center, which is entropically favored over the coordination of two separate monodentate ligands.

Part 3: Characterization Data & Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized complexes.

Key Spectroscopic Signatures

| Complex Type | Technique | Key Observation | Rationale |

| P-Monodentate Pd(II) | ³¹P NMR | Downfield shift of the ³¹P signal to ~15-30 ppm (from ~ -5 ppm for the free ligand). | Coordination to the electron-deficient metal center deshields the phosphorus nucleus. |

| ¹H NMR | Aldehyde proton (CHO) signal remains at ~9.6-10.0 ppm. | The aldehyde group is not involved in coordination. | |

| IR | C=O stretch remains near 1700 cm⁻¹. | Confirms the presence of the uncoordinated aldehyde. | |

| P,N-Chelate Pd(II) | ³¹P NMR | Significant downfield shift of the ³¹P signal. | Phosphorus is coordinated to the metal. |

| ¹H NMR | Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a new imine proton (CH=N) signal at ~8.0-8.5 ppm. | Confirms the successful formation of the Schiff base. | |

| IR | Disappearance of the C=O stretch (~1700 cm⁻¹). Appearance of a C=N stretch around 1620-1640 cm⁻¹. | Vibrational spectroscopy confirms the chemical transformation of the aldehyde. | |

| Rh(I) Carbonyl | ³¹P NMR | Downfield shifted singlet with a large coupling constant (¹JRh-P ~120-190 Hz). | The coupling of the phosphorus nucleus to the ¹⁰³Rh nucleus (I=1/2, 100% abundant) is definitive proof of coordination. |

| IR | Strong C≡O stretching band around 1950-2000 cm⁻¹. | The position of this band provides information about the electronic properties of the complex. |

Note: Exact chemical shifts and frequencies will vary depending on the specific complex and solvent used.[6][7]

Part 4: Visualizing Synthetic Workflows

Diagrams can clarify complex relationships and processes. The following are presented in DOT language for use with Graphviz.

Coordination Versatility of the Ligand

Caption: Coordination modes of 3-(diphenylphosphino)benzaldehyde.

General Synthetic & Characterization Workflow

Sources

- 1. o-(Diphenylphosphino)benzaldehyde: a versatile ligand and a useful hemilabile ligand precursor [comptes-rendus.academie-sciences.fr]

- 2. zenodo.org [zenodo.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

Application Notes and Protocols: 3-(Diphenylphosphino)benzaldehyde in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: A Ligand with Untapped Potential for Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to the success of this reaction is the palladium catalyst, whose reactivity and selectivity are intricately modulated by the choice of ligand.[3] Phosphine ligands, in particular, have proven to be highly effective in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[4] This guide delves into the application of a specialized phosphine ligand, 3-(diphenylphosphino)benzaldehyde, in Suzuki-Miyaura cross-coupling reactions.

The unique structural feature of 3-(diphenylphosphino)benzaldehyde is the presence of an aldehyde moiety electronically coupled to the phosphine group. This functionality introduces intriguing possibilities for catalyst modulation, including the potential for secondary coordination, catalyst immobilization, and the formation of hemilabile ligand systems. These attributes make it a compelling candidate for researchers in drug discovery and process development seeking to optimize existing coupling methodologies and explore novel catalytic pathways. This document provides a comprehensive overview of its synthesis, application, and the underlying mechanistic principles that govern its performance.

Synthesis of 3-(Diphenylphosphino)benzaldehyde: A Practical Approach

Proposed Synthetic Workflow

Caption: Proposed synthesis of 3-(diphenylphosphino)benzaldehyde.

Step-by-Step Protocol (Hypothetical)

-

Protection of 3-Bromobenzaldehyde: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1 equivalent) in a suitable solvent such as toluene. Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark apparatus to remove water. Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture and neutralize the acid with a mild base (e.g., NaHCO3 solution). Extract the protected aldehyde with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Grignard Reaction and Phosphination: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.1 equivalents). Add a solution of the protected 3-bromobenzaldehyde from the previous step in anhydrous THF. Initiate the Grignard reaction (a crystal of iodine may be needed). Once the Grignard reagent has formed, cool the solution to 0 °C and slowly add a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Deprotection: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash with a dilute aqueous acid solution (e.g., 1M HCl) to effect the deprotection of the acetal. Monitor the deprotection by TLC. After completion, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 3-(diphenylphosphino)benzaldehyde as a solid.

Application in Suzuki-Miyaura Cross-Coupling: Protocols and Performance

The presence of the aldehyde functionality in 3-(diphenylphosphino)benzaldehyde offers unique advantages in Suzuki-Miyaura cross-coupling reactions. While specific data for this exact ligand is limited, extensive research on the closely related 3-(diphenylphosphino)propanal provides strong evidence for the beneficial role of the aldehyde group.[5] The following protocols are based on these findings and general best practices for Suzuki-Miyaura reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 mmol).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)2, 1-2 mol%) and 3-(diphenylphosphino)benzaldehyde (2-4 mol%) in the reaction solvent for 15-30 minutes to form the active catalyst complex.

-

Reaction Execution: Add the catalyst solution to the Schlenk flask containing the substrates and base. Add the appropriate solvent (e.g., toluene, dioxane, or DMF, 5-10 mL).

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Illustrative Reaction Scheme

Caption: General Suzuki-Miyaura cross-coupling reaction.

Expected Performance and Substrate Scope

Based on studies with analogous phosphine-aldehyde ligands, the palladium catalyst system derived from 3-(diphenylphosphino)benzaldehyde is expected to be effective for the coupling of a wide range of aryl and heteroaryl halides with various boronic acids. The electron-donating nature of the diphenylphosphino group generally enhances the rate of oxidative addition, a key step in the catalytic cycle.

| Aryl Halide | Boronic Acid | Product | Expected Yield |

| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | High |

| 4-Chlorotoluene | 4-Acetylphenylboronic acid | 4'-Methyl-4-acetylbiphenyl | Moderate to High |

| 3-Bromopyridine | 2-Thiopheneboronic acid | 3-(2-Thienyl)pyridine | High |

| 1-Iodonaphthalene | Naphthalene-1-boronic acid | 1,1'-Binaphthyl | High |

Note: The yields are qualitative estimates and will depend on specific reaction conditions.

The Role of the Aldehyde Functionality: A Deeper Mechanistic Insight

The aldehyde group in 3-(diphenylphosphino)benzaldehyde is not merely a passive spectator in the catalytic process. It can actively participate in several ways to enhance the efficiency and versatility of the Suzuki-Miyaura coupling.

-

Hemilability: The oxygen atom of the aldehyde can reversibly coordinate to the palladium center. This "hemilabile" behavior can stabilize the active catalytic species and create a vacant coordination site when needed for substrate binding, potentially accelerating the catalytic turnover.[6]

-

Secondary Phosphine Oxide (SPO) Formation: Under certain conditions, the phosphine can be oxidized to a phosphine oxide. While often considered a deactivation pathway, some secondary phosphine oxide (SPO)-palladium complexes are known to be highly active catalysts. The aldehyde group could influence the stability and catalytic activity of such species.

-

Catalyst Immobilization: The aldehyde functionality provides a convenient handle for the immobilization of the palladium catalyst onto solid supports such as silica, polymers, or magnetic nanoparticles.[7][8] This facilitates catalyst recovery and reuse, a crucial aspect for sustainable and cost-effective chemical processes.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

3-(Diphenylphosphino)benzaldehyde represents a promising, yet underexplored, ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique combination of a robust phosphine donor and a versatile aldehyde functionality opens up new avenues for catalyst design and application. The potential for hemilabile coordination and catalyst immobilization makes it particularly attractive for the development of more efficient, selective, and recyclable catalytic systems. Further research into the precise coordination chemistry of its palladium complexes and a systematic evaluation of its performance with a broad range of substrates will undoubtedly solidify its position in the toolkit of synthetic chemists in both academic and industrial settings.

References

- Baweja, S., Gabler, T., Lönnecke, P., & Hey-Hawkins, E. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 52(17), 5633-5641.

-

PubChem. (n.d.). 3-(Diphenylphosphino)benzaldehyde. Retrieved from [Link]

- Hey-Hawkins, E. et al. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions.

- Scialdone, O. et al. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- van der Vlugt, J. I. (2012). Cooperative Catalysis with First-Row Late Transition Metals. European Journal of Inorganic Chemistry, 2012(3), 363-375.

- Jana, A., & Park, S. (2017). Immobilized Palladium on Surface-Modified Fe3O4/SiO2 Nanoparticles: As a Magnetically Separable and Stable Recyclable High-Performance Catalyst for Suzuki and Heck Cross-Coupling Reactions. ChemistrySelect, 2(29), 9279-9287.

- Li, J. et al. (2018). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry - A European Journal, 24(64), 17088-17093.

- Ragaini, F. et al. (2019). Palladium-Based Catalysts-Supported onto End-Functionalized Poly(lactide) for C–C Double and Triple Bond Hydrogenation.

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

- Khaligh, N. G. (2015).

- Baweja, S., Gabler, T., Lönnecke, P., & Hey-Hawkins, E. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions. Dalton Transactions, 52(17), 5633–5641.

- Zhang, Y., et al. (2018). Palladium Nanoparticles Supported on Triphenylphosphine-Functionalized Porous Polymer as an Active and Recyclable Catalyst for the Carbonylation of Chloroacetates.

- Patil, S. B., et al. (2012). Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry, 5(6), 765-768.

-

Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

- CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents. (n.d.).

-

Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

- Shylesh, S., et al. (2017). Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogenation Reactions.

-

Wikipedia. (n.d.). Metal–organic framework. In Wikipedia. Retrieved from [Link]

Sources

- 1. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00507K [pubs.rsc.org]

- 6. o-(Diphenylphosphino)benzaldehyde: a versatile ligand and a useful hemilabile ligand precursor [comptes-rendus.academie-sciences.fr]

- 7. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing 3-(Diphenylphosphino)benzaldehyde Derivatives

Introduction: The Enduring Power of C-N Bond Formation and the Quest for Superior Catalytic Systems

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the myriad of methods developed to forge these critical linkages, the Palladium-catalyzed Buchwald-Hartwig amination stands as a transformative and widely adopted strategy.[2][3] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to a diverse array of arylamines.[1] The success and broad applicability of the Buchwald-Hartwig amination are intrinsically linked to the design and evolution of sophisticated phosphine ligands that coordinate to the palladium center, modulating its reactivity and stability throughout the catalytic cycle.[4]

This application note delves into the use of a specialized class of ligands: derivatives of 3-(diphenylphosphino)benzaldehyde. These ligands offer a unique combination of a classic triarylphosphine moiety for effective catalysis and a reactive aldehyde handle. This functional group opens up a vast chemical space for the synthesis of more complex, tailored ligand architectures, such as phosphine-imine (P,N) ligands, through straightforward condensation reactions. We will explore the mechanistic underpinnings of this reaction, the strategic advantages conferred by these aldehyde-functionalized ligands, and provide detailed, field-proven protocols for their application in a research and development setting.

The Catalytic Engine: Unraveling the Buchwald-Hartwig Amination Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and rational ligand design. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined steps, each influenced by the choice of ligand, base, and solvent.[1]

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent Pd(0) species, which is stabilized by the phosphine ligand (L). This step forms a Pd(II) intermediate.

-

Ligand Exchange and Amine Coordination: The amine nucleophile displaces the halide from the palladium center.

-

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. This step is often rate-limiting and crucial for the overall efficiency of the reaction.

-

Reductive Elimination: The final step involves the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the product arylamine and regenerates the active Pd(0) catalyst.[1]

Strategic Advantage of 3-(Diphenylphosphino)benzaldehyde Derivatives: A Gateway to Ligand Diversity

The true innovation of employing 3-(diphenylphosphino)benzaldehyde lies in its capacity as a versatile building block for a library of more complex ligands. While the parent phosphine-aldehyde can be used directly, its primary value is realized upon condensation with various primary amines to form phosphine-imine (Schiff base) ligands.

The resulting phosphine-imine ligands offer several key advantages:

-

Modular Synthesis: A wide array of phosphine-imine ligands can be rapidly synthesized from a single phosphine-aldehyde precursor by simply varying the primary amine coupling partner.[5] This modularity allows for the fine-tuning of steric and electronic properties to optimize the catalyst for a specific substrate combination.

-

Bidentate (P,N) Chelation: The imine nitrogen provides a second coordination site, allowing the ligand to act as a bidentate P,N-ligand. This chelation can enhance the stability of the palladium complex, potentially preventing catalyst decomposition and promoting efficient reductive elimination.

-

Tunable Steric and Electronic Properties: The choice of the primary amine directly influences the steric bulk and electronic nature of the ligand around the palladium center. For instance, using an electron-rich aniline derivative will result in a more electron-donating ligand, which can facilitate the oxidative addition step. Conversely, a bulky amine will create a sterically hindered environment that can favor the reductive elimination of sterically demanding products.

Experimental Protocols

The following protocols are provided as a comprehensive guide for researchers. It is imperative to adhere to standard laboratory safety procedures, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood. All reagents should be of high purity, and solvents should be anhydrous where specified.

Protocol 1: Synthesis of a Representative Phosphine-Imine Ligand

This protocol describes the synthesis of a Schiff base ligand from 3-(diphenylphosphino)benzaldehyde and aniline.

Materials:

-

3-(Diphenylphosphino)benzaldehyde

-

Aniline

-

Anhydrous Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add 3-(diphenylphosphino)benzaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous ethanol.

-

Add aniline (1.05 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified phosphine-imine ligand under vacuum.

-

Characterize the product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: General Procedure for Buchwald-Hartwig Amination using a Phosphine-Imine Ligand

This protocol outlines a general procedure for the cross-coupling of an aryl bromide with a primary amine using a synthesized phosphine-imine ligand.

Materials:

-

Aryl bromide (1.0 eq)

-

Primary amine (1.2 eq)

-

Synthesized Phosphine-Imine Ligand (e.g., 1.5-3.0 mol%)

-

Palladium(II) acetate (Pd(OAc)₂) (1.0-2.5 mol%) or another suitable palladium precursor

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

Standard equipment for inert atmosphere techniques (Schlenk line or glovebox)

Procedure:

-

To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ and the phosphine-imine ligand.

-

Add anhydrous toluene and stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.

-

Add the aryl bromide, the primary amine, and sodium tert-butoxide to the reaction vessel.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.[6]

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Reaction Parameters for Optimization

| Parameter | Recommended Range | Rationale & Field Insights |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often a cost-effective choice, while Pd₂(dba)₃ is a Pd(0) source that may not require an in-situ reduction step. |

| Ligand Loading | 1.5 - 5 mol% | Higher ligand-to-metal ratios can stabilize the catalyst and prevent the formation of inactive palladium species. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong, effective base for many couplings. Weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for substrates with base-sensitive functional groups.[7] |

| Solvent | Toluene, Dioxane, THF | Toluene is a common and effective solvent. Dioxane can also be a good choice, particularly for more polar substrates. |

| Temperature | 80 - 120 °C | The optimal temperature will depend on the reactivity of the substrates. Start with a moderate temperature (e.g., 100 °C) and adjust as needed. |

Troubleshooting and Self-Validating Systems

A robust protocol should be self-validating. If a reaction is not proceeding as expected, consider the following:

-

Low Conversion:

-

Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.

-

Insufficient Base Strength: For less acidic amines, a stronger base may be required.

-

Ligand Decomposition: If the reaction temperature is too high, the ligand may decompose. Consider lowering the temperature and extending the reaction time.

-

-

Side Product Formation:

-

Hydrodehalogenation: This can occur if there is a source of protons in the reaction mixture. Ensure all reagents are dry.

-

Homocoupling of Aryl Halide: This may indicate that the oxidative addition is faster than the amine coordination and subsequent steps. Adjusting the ligand-to-metal ratio may mitigate this.

-

Conclusion: A Versatile Platform for C-N Bond Formation

The use of 3-(diphenylphosphino)benzaldehyde derivatives as precursors for phosphine-imine ligands represents a powerful and versatile strategy in the field of Buchwald-Hartwig amination. The modular nature of these ligands allows for rapid optimization of reaction conditions for a wide range of substrates, making them a valuable tool for researchers in drug discovery and process development. The protocols and insights provided in this application note serve as a comprehensive guide to harnessing the potential of this innovative ligand class for the efficient and reliable synthesis of arylamines.

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.

-